molecular formula C9H13N3O3S B142353 4/'-Thio-2/'-deoxycytidine CAS No. 134111-30-1

4/'-Thio-2/'-deoxycytidine

Cat. No.: B142353
CAS No.: 134111-30-1
M. Wt: 243.29 g/mol
InChI Key: MOMUJZRKXYLWMH-SHYZEUOFSA-N
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Description

4’-Thio-2’-deoxycytidine is a nucleoside analog that has garnered significant interest in the field of medicinal chemistry due to its potential as a DNA methyltransferase inhibitor. This compound is structurally similar to 2’-deoxycytidine but features a sulfur atom replacing the oxygen atom at the 4’ position of the sugar moiety. This modification imparts unique biochemical properties to the molecule, making it a promising candidate for therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-thio-2’-deoxycytidine typically involves the modification of 2’-deoxycytidineSubsequent deprotection steps yield the final product .

Industrial Production Methods

While specific industrial production methods for 4’-thio-2’-deoxycytidine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the compound. Advanced purification techniques, such as chromatography, would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Thio-2’-deoxycytidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various alkylated derivatives of 4’-thio-2’-deoxycytidine .

Scientific Research Applications

4’-Thio-2’-deoxycytidine has several scientific research applications:

Mechanism of Action

4’-Thio-2’-deoxycytidine exerts its effects primarily through the inhibition of DNA methyltransferase 1 (DNMT1). When incorporated into DNA, the sulfur atom at the 4’ position interferes with the enzyme’s ability to methylate cytosine residues. This inhibition leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. The compound’s mechanism of action involves binding to the active site of DNMT1, thereby preventing the transfer of methyl groups to the DNA .

Comparison with Similar Compounds

Similar Compounds

    5-Aza-2’-deoxycytidine (Decitabine): Another DNMT1 inhibitor used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

    5-Aza-cytidine (Azacitidine): Similar to decitabine, used for treating myelodysplastic syndromes.

    5-Fluoro-2’-deoxycytidine: A fluorinated analog with distinct biochemical properties .

Uniqueness

4’-Thio-2’-deoxycytidine is unique due to the presence of the sulfur atom at the 4’ position, which imparts distinct biochemical properties. This modification enhances its ability to inhibit DNMT1 with lower toxicity compared to other DNMT1 inhibitors. Additionally, its incorporation into DNA is more efficient, making it a potent agent for epigenetic therapy .

Properties

CAS No.

134111-30-1

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1

InChI Key

MOMUJZRKXYLWMH-SHYZEUOFSA-N

Isomeric SMILES

C1[C@@H]([C@H](S[C@H]1N2C=CC(=NC2=O)N)CO)O

SMILES

C1C(C(SC1N2C=CC(=NC2=O)N)CO)O

Canonical SMILES

C1C(C(SC1N2C=CC(=NC2=O)N)CO)O

Synonyms

2'-deoxy-4'-thiocytidine
2-DTCD
4'-thio-2'-deoxycytidine

Origin of Product

United States

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